Cas no 1261621-70-8 (3-methyl-4-(trifluoromethoxy)benzaldehyde)

3-methyl-4-(trifluoromethoxy)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Methyl-4-(trifluoromethoxy)benzaldehyde
- PDQMHULNQIYRTB-UHFFFAOYSA-N
- D73823
- CS-0069264
- SCHEMBL12519223
- 1261621-70-8
- EN300-248143
- 3-methyl-4-(trifluoromethoxy)benzaldehyde
-
- MDL: MFCD18399709
- インチ: 1S/C9H7F3O2/c1-6-4-7(5-13)2-3-8(6)14-9(10,11)12/h2-5H,1H3
- InChIKey: PDQMHULNQIYRTB-UHFFFAOYSA-N
- ほほえんだ: C(=O)C1=CC=C(OC(F)(F)F)C(C)=C1
計算された属性
- せいみつぶんしりょう: 204.03981395g/mol
- どういたいしつりょう: 204.03981395g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
3-methyl-4-(trifluoromethoxy)benzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-248143-0.5g |
3-methyl-4-(trifluoromethoxy)benzaldehyde |
1261621-70-8 | 95% | 0.5g |
$946.0 | 2024-06-19 | |
Enamine | EN300-248143-2.5g |
3-methyl-4-(trifluoromethoxy)benzaldehyde |
1261621-70-8 | 95% | 2.5g |
$1931.0 | 2024-06-19 | |
Alichem | A013002154-250mg |
3-Methyl-4-(trifluoromethoxy)benzaldehyde |
1261621-70-8 | 97% | 250mg |
$470.40 | 2023-09-03 | |
Enamine | EN300-248143-1.0g |
3-methyl-4-(trifluoromethoxy)benzaldehyde |
1261621-70-8 | 95% | 1.0g |
$986.0 | 2024-06-19 | |
eNovation Chemicals LLC | Y1267281-1g |
3-methyl-4-(trifluoromethoxy)benzaldehyde |
1261621-70-8 | 98% | 1g |
$475 | 2025-02-27 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01016303-1g |
3-Methyl-4-(trifluoromethoxy)benzaldehyde |
1261621-70-8 | 95% | 1g |
¥4996.0 | 2023-04-04 | |
eNovation Chemicals LLC | Y1267281-1g |
3-methyl-4-(trifluoromethoxy)benzaldehyde |
1261621-70-8 | 98% | 1g |
$610 | 2024-06-06 | |
Alichem | A013002154-1g |
3-Methyl-4-(trifluoromethoxy)benzaldehyde |
1261621-70-8 | 97% | 1g |
$1564.50 | 2023-09-03 | |
Alichem | A013002154-500mg |
3-Methyl-4-(trifluoromethoxy)benzaldehyde |
1261621-70-8 | 97% | 500mg |
$790.55 | 2023-09-03 | |
eNovation Chemicals LLC | Y1267281-250mg |
3-methyl-4-(trifluoromethoxy)benzaldehyde |
1261621-70-8 | 98% | 250mg |
$350 | 2024-06-06 |
3-methyl-4-(trifluoromethoxy)benzaldehyde 関連文献
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
Related Articles
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
3-methyl-4-(trifluoromethoxy)benzaldehydeに関する追加情報
Professional Introduction to 3-methyl-4-(trifluoromethoxy)benzaldehyde (CAS No. 1261621-70-8)
3-methyl-4-(trifluoromethoxy)benzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1261621-70-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This aromatic aldehyde features a unique structural motif combining a methyl group, a trifluoromethoxy substituent, and an aldehyde functional group, which endows it with distinct chemical properties and potential biological activities. The compound’s molecular structure, characterized by its electron-withdrawing trifluoromethoxy group and electron-donating methyl group, makes it a versatile intermediate in synthetic chemistry and a promising candidate for further exploration in drug discovery.
The 3-methyl-4-(trifluoromethoxy)benzaldehyde molecule belongs to the class of aromatic aldehydes, which are widely recognized for their role as key intermediates in the synthesis of various pharmacologically active compounds. The presence of the trifluoromethoxy group at the para position relative to the aldehyde functionality enhances the compound’s lipophilicity and metabolic stability, making it an attractive scaffold for developing novel therapeutic agents. Recent advancements in medicinal chemistry have highlighted the importance of such fluorinated aromatic compounds in modulating enzyme activity and receptor binding affinity, which are critical factors in drug design.
In recent years, 3-methyl-4-(trifluoromethoxy)benzaldehyde has been extensively studied for its potential applications in the development of small-molecule drugs targeting various diseases. For instance, researchers have explored its utility as a precursor in synthesizing kinase inhibitors, which are essential in treating cancers and inflammatory disorders. The compound’s ability to undergo selective functionalization at multiple sites allows for the creation of derivatives with tailored biological properties. This flexibility has led to its incorporation into libraries of compounds used in high-throughput screening (HTS) campaigns aimed at identifying lead molecules for further development.
Moreover, the CAS No. 1261621-70-8 associated with 3-methyl-4-(trifluoromethoxy)benzaldehyde underscores its significance as a reference compound in chemical databases and literature. This standardized identification ensures consistency in research documentation and facilitates collaboration among scientists working on related projects. The compound’s structural features also make it a valuable tool for studying electronic effects and steric interactions in aromatic systems, contributing to a deeper understanding of molecular recognition processes.
The synthesis of 3-methyl-4-(trifluoromethoxy)benzaldehyde typically involves multi-step organic transformations, including Friedel-Crafts acylation followed by selective reduction or oxidation depending on the desired product configuration. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. These techniques align with current trends in green chemistry, emphasizing efficient and sustainable production processes. The compound’s synthesis also benefits from modern analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which provide precise structural elucidation.
From a biological perspective, 3-methyl-4-(trifluoromethoxy)benzaldehyde has shown promise as an intermediate in the development of antimicrobial agents. The trifluoromethoxy group contributes to enhanced binding affinity to bacterial enzymes, making it a viable candidate for combating resistant strains of pathogens. Additionally, its aldehyde functionality allows for further derivatization into Schiff bases or heterocyclic compounds, which exhibit diverse biological activities including anti-inflammatory and antioxidant properties. Such derivatives are being investigated for their potential use in treating neurodegenerative diseases and oxidative stress-related conditions.
The agrochemical industry has also recognized the value of 3-methyl-4-(trifluoromethoxy)benzaldehyde as a building block for developing novel pesticides and herbicides. Its structural framework can be modified to create compounds that interact selectively with plant enzymes or pests, thereby improving crop protection strategies while minimizing environmental impact. Research into fluorinated aromatic compounds has demonstrated their efficacy in enhancing the bioavailability and stability of agrochemical formulations, leading to more effective pest management solutions.
In conclusion, 3-methyl-4-(trifluoromethoxy)benzaldehyde (CAS No. 1261621-70-8) represents a fascinating compound with broad applications across pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural attributes enable diverse functionalization pathways, making it indispensable for researchers seeking novel molecular scaffolds. As scientific understanding evolves, continued exploration of this compound is expected to yield innovative solutions to global health and agricultural challenges.
1261621-70-8 (3-methyl-4-(trifluoromethoxy)benzaldehyde) 関連製品
- 1226174-96-4(1-(1-isocyanatocyclopropyl)-4-(propan-2-yl)benzene)
- 2138348-25-9(3,4-Quinolinediamine, 5-chloro-N4-methyl-8-(trifluoromethoxy)-)
- 164579-51-5((1S)-1-4-(2-methylpropyl)phenylethan-1-amine)
- 926237-30-1(4-5-(4-Fluorophenyl)-1H-pyrazol-1-ylbenzoic Acid)
- 866153-43-7(Methyl 2-{[(4-fluorophenoxy)carbonyl]amino}benzoate)
- 2287335-04-8(1-(3-Fluoropropyl)-3-iodobicyclo[1.1.1]pentane)
- 32886-43-4(BOC-THR(BZL)-OSU)
- 61520-54-5(4-(2-Ethyl-6-methylphenyl)-2-hydroxy-5-methyl-3-morpholinone)
- 2229426-57-5(6-bromopyridin-2-yl sulfamate)
- 1975119-08-4(1H-Pyrazole-4-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-(difluoromethyl)-, methyl ester)




